Cas no 1805522-34-2 (3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide)

3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide is a fluorinated aromatic sulfonamide compound characterized by its trifluoromethyl and methyl substituents on the benzene ring. The presence of electron-withdrawing trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its sulfonamide functional group allows for further derivatization, facilitating applications in drug development, particularly in the design of enzyme inhibitors or receptor modulators. The compound’s high lipophilicity, imparted by the trifluoromethyl groups, improves membrane permeability, which is advantageous in bioactive molecule design. Its well-defined structure and synthetic versatility make it a useful building block in organofluorine chemistry and medicinal research.
3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide structure
1805522-34-2 structure
Product name:3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide
CAS No:1805522-34-2
MF:C9H7F6NO2S
Molecular Weight:307.212802171707
CID:5002956

3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide
    • インチ: 1S/C9H7F6NO2S/c1-4-6(9(13,14)15)2-5(8(10,11)12)3-7(4)19(16,17)18/h2-3H,1H3,(H2,16,17,18)
    • InChIKey: OGDNKXYBQFKOBD-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1C)(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 9
  • 重原子数量: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 424
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 68.5

3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010012380-1g
3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide
1805522-34-2 97%
1g
1,504.90 USD 2021-07-05

3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide 関連文献

3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamideに関する追加情報

Introduction to 3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide (CAS No. 1805522-34-2)

3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide, identified by its Chemical Abstracts Service (CAS) number 1805522-34-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonamides, which are well-known for their broad spectrum of biological activities. The presence of multiple trifluoromethyl groups and a methyl substituent on the benzene ring imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.

The structural features of 3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide contribute to its remarkable chemical stability and reactivity. The trifluoromethyl groups, known for their electron-withdrawing effects, enhance the compound's lipophilicity and metabolic stability, which are critical factors in pharmaceutical design. Additionally, the sulfonamide moiety facilitates hydrogen bonding interactions, improving binding affinity to biological targets. These characteristics make it an attractive candidate for further exploration in medicinal chemistry.

In recent years, sulfonamides have been extensively studied due to their versatility in modulating biological pathways. Research has demonstrated that sulfonamides can act as inhibitors of enzymes and receptors, making them effective in treating various diseases, including infections, inflammation, and cancer. The specific arrangement of substituents in 3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide may confer enhanced efficacy against certain targets compared to simpler sulfonamides.

One of the most compelling aspects of this compound is its potential in developing novel therapeutic agents. The trifluoromethyl groups not only improve pharmacokinetic properties but also can modulate the electronic properties of the molecule, influencing its interactions with biological targets. This dual functionality makes it a promising candidate for designing molecules with tailored biological activities. For instance, studies have shown that trifluoromethylated compounds often exhibit increased binding affinity to proteins and enzymes, which could lead to more potent and selective drugs.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide with greater accuracy. Molecular modeling techniques have been employed to explore how the substitution pattern affects the molecule's interactions with target proteins. These studies have provided insights into the structural requirements for optimal binding affinity and selectivity. Such computational approaches are crucial in accelerating the drug discovery process by identifying promising candidates before experimental validation.

The agrochemical industry has also shown interest in sulfonamides due to their potential as pesticides and herbicides. The unique properties of 3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide make it a candidate for developing environmentally friendly agrochemicals that are effective against pests while minimizing ecological impact. The lipophilicity provided by the trifluoromethyl groups enhances penetration into plant tissues, improving efficacy against a wide range of pests.

Another area of interest is the use of this compound in material science. The electronic properties of trifluoromethylated aromatic compounds can be exploited in designing organic semiconductors and conductive polymers. These materials have applications in electronics, such as organic light-emitting diodes (OLEDs) and solar cells. The stability and reactivity of 3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide make it a suitable candidate for synthesizing novel materials with enhanced performance characteristics.

The synthesis of 3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are commonly employed in its preparation. These synthetic strategies not only ensure high-quality starting materials but also allow for modifications to explore different structural analogs.

In conclusion,3,5-Bis(trifluoromethyl)-2-methylbenzenesulfonamide (CAS No. 1805522-34-2) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and material science. Its unique structural features make it an excellent scaffold for drug discovery and material development. Ongoing research continues to uncover new applications for this compound, highlighting its importance in modern science and technology.

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